molecular formula C17H25NO4 B5230895 ethyl 1-(2,3-dimethoxybenzyl)-3-piperidinecarboxylate

ethyl 1-(2,3-dimethoxybenzyl)-3-piperidinecarboxylate

Cat. No. B5230895
M. Wt: 307.4 g/mol
InChI Key: JGJQXWOPITYZNV-UHFFFAOYSA-N
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Description

Ethyl 1-(2,3-dimethoxybenzyl)-3-piperidinecarboxylate, also known as EDP or EDP-239, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. EDP belongs to the class of piperidinecarboxylates, which are known to have various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Scientific Research Applications

Ethyl 1-(2,3-dimethoxybenzyl)-3-piperidinecarboxylate has been studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. In neurology, ethyl 1-(2,3-dimethoxybenzyl)-3-piperidinecarboxylate has been shown to have neuroprotective effects and is being studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, ethyl 1-(2,3-dimethoxybenzyl)-3-piperidinecarboxylate has been found to have anxiolytic and antidepressant effects and is being studied for its potential use in the treatment of anxiety and depression. In oncology, ethyl 1-(2,3-dimethoxybenzyl)-3-piperidinecarboxylate has been shown to have anti-cancer properties and is being studied for its potential use in the treatment of various types of cancer.

Mechanism of Action

The exact mechanism of action of ethyl 1-(2,3-dimethoxybenzyl)-3-piperidinecarboxylate is not fully understood, but it is believed to act on various molecular targets, including the serotonin and dopamine receptors. ethyl 1-(2,3-dimethoxybenzyl)-3-piperidinecarboxylate has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its neuroprotective, anxiolytic, and antidepressant effects. ethyl 1-(2,3-dimethoxybenzyl)-3-piperidinecarboxylate has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
ethyl 1-(2,3-dimethoxybenzyl)-3-piperidinecarboxylate has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of inflammation, and the inhibition of cancer cell growth. ethyl 1-(2,3-dimethoxybenzyl)-3-piperidinecarboxylate has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 1-(2,3-dimethoxybenzyl)-3-piperidinecarboxylate in lab experiments is its high potency and specificity, which allows for precise targeting of molecular pathways. However, one limitation is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for the study of ethyl 1-(2,3-dimethoxybenzyl)-3-piperidinecarboxylate, including further investigation of its neuroprotective, anxiolytic, and antidepressant effects, as well as its potential use in the treatment of various types of cancer. Additionally, the development of more efficient synthesis methods and the optimization of ethyl 1-(2,3-dimethoxybenzyl)-3-piperidinecarboxylate's pharmacokinetic properties may lead to the development of new and more effective therapeutic agents.

Synthesis Methods

The synthesis of ethyl 1-(2,3-dimethoxybenzyl)-3-piperidinecarboxylate involves several steps, including the reaction of 2,3-dimethoxybenzaldehyde with piperidine and ethyl chloroformate to form ethyl 1-(2,3-dimethoxybenzyl)-3-piperidinecarboxylate. The final product is isolated and purified using various techniques, including column chromatography and recrystallization.

properties

IUPAC Name

ethyl 1-[(2,3-dimethoxyphenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-4-22-17(19)14-8-6-10-18(12-14)11-13-7-5-9-15(20-2)16(13)21-3/h5,7,9,14H,4,6,8,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJQXWOPITYZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2,3-dimethoxybenzyl)piperidine-3-carboxylate

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